This compound falls under the category of pharmaceutical agents and biochemical research tools. Its structure allows it to interact with biological systems, making it valuable for experimental applications in pharmacology and biochemistry.
The synthesis of 9H-Purine-2,6-diamine, N2-(2-aminocyclohexyl)-N6-(3-chlorophenyl)-9-ethyl-, cis- involves several steps that typically include the formation of the purine core followed by functionalization at specific nitrogen atoms.
Key Steps in Synthesis:
Specific conditions such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during synthesis .
The molecular formula of 9H-Purine-2,6-diamine, N2-(2-aminocyclohexyl)-N6-(3-chlorophenyl)-9-ethyl-, cis- is with a molar mass of approximately 385.89 g/mol .
The stereochemistry is defined with two stereocenters, contributing to its optical activity .
The compound can participate in various chemical reactions typical for amines and purines:
These reactions are essential for modifying the compound for specific applications or enhancing its biological activity .
The mechanism of action for 9H-Purine-2,6-diamine, N2-(2-aminocyclohexyl)-N6-(3-chlorophenyl)-9-ethyl-, cis- primarily involves its interaction with cellular targets that regulate cell proliferation and apoptosis.
Experimental data suggest that it has a low nanomolar potency (IC50 ~ 25 nM) against certain targets related to these pathways .
The physical properties of 9H-Purine-2,6-diamine include:
Chemical properties include:
Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are used to confirm identity and purity .
9H-Purine-2,6-diamine, N2-(2-aminocyclohexyl)-N6-(3-chlorophenyl)-9-ethyl-, cis- has several significant applications:
Purine derivatives constitute a cornerstone of medicinal chemistry, serving as privileged scaffolds in drug discovery due to their inherent bioisosterism with endogenous purine nucleotides. These compounds interact with diverse biological targets, including kinases, phosphodiesterases, and G-protein-coupled receptors, enabling therapeutic modulation of cellular signaling, proliferation, and metabolism. The structural plasticity of the purine core allows for extensive chemical modification, facilitating the optimization of pharmacokinetic and pharmacodynamic properties. Within this expansive chemical space, cis-N2-(2-aminocyclohexyl)-N6-(3-chlorophenyl)-9-ethyl-9H-purine-2,6-diamine emerges as a structurally sophisticated derivative designed for targeted biological activity. Its deliberate stereochemical configuration and strategic substituent placement reflect contemporary drug design principles aimed at achieving high target selectivity and potency, positioning it within the latest generation of rationally engineered purine-based therapeutics [1].
The therapeutic exploitation of purine analogs began with antimetabolite drugs like 6-mercaptopurine (6-MP) and azathioprine, developed in the 1950s. These early agents targeted nucleotide biosynthesis, disrupting DNA replication in rapidly dividing cells, primarily for anticancer and immunosuppressive applications. While effective, their lack of selectivity caused significant off-target toxicity, driving research toward more targeted modifications [1].
The 1970s–1990s witnessed the development of acyclovir (acyclic guanosine analog) and its prodrug valacyclovir, which incorporated sugar moiety modifications. These antivirals demonstrated remarkable selectivity for herpesvirus-encoded thymidine kinase, enabling selective phosphorylation and activation within infected cells—a seminal example of leveraging viral enzymes for targeted activation [1].
The advent of kinase-targeted therapies in the 2000s marked a paradigm shift. Purines served as ideal scaffolds for ATP-competitive kinase inhibitors due to their ability to mimic the adenine ring of ATP. Seliciclib (R-roscovitine), a cyclin-dependent kinase (CDK) inhibitor featuring a 2,6,9-trisubstituted purine core, exemplified this approach. While showing promise in cancer and inflammatory diseases, its clinical translation faced challenges related to selectivity and pharmacokinetics, highlighting the need for further structural refinement [1].
Modern design, as embodied by the target compound, integrates multiple sophisticated strategies:
This evolution reflects a trajectory from broad-acting antimetabolites toward highly specific, rationally designed modulators of protein function, with stereochemistry and targeted hydrophobic interactions becoming critical design elements [1].
Table 1: Evolution of Key Purine-Based Therapeutics
Era | Representative Agents | Core Structural Features | Primary Therapeutic Target/Use | Limitations Addressed by Modern Designs |
---|---|---|---|---|
1950s-1960s | 6-Mercaptopurine, Thioguanine | Simple 6-thio substitution | Antimetabolite (Leukemia, Immunosuppression) | Low selectivity, high toxicity |
1970s-1980s | Acyclovir, Ganciclovir | Acyclic sugar mimic | Viral DNA polymerase (Antiviral) | Limited spectrum, activation dependency |
1990s-2000s | Cladribine, Fludarabine | Halogenation (Cl, F), arabinoside sugar | Antimetabolite (Leukemia, Lymphoma) | Toxicity, resistance development |
2000s-2010s | Seliciclib, Istradefylline | 2,6,9-Trisubstitution; targeted lipophilicity | CDKs, Adenosine A₂A receptor (Cancer, Parkinson's) | Selectivity issues, suboptimal PK properties |
2010s-Present | Target compound & analogs | Chiral cycloaliphatic amines, cis stereochemistry, optimized aryl/hydrophobic groups | Kinases, Chaperones? (Oncology, Neuro?) | Designed for enhanced target specificity & ADME |
This compound exemplifies contemporary rational drug design through its multi-faceted structural features, each contributing precisely to its potential biological profile:
Purine Core as a Multivalent Scaffold:The unsubstituted N1 and N7 positions preserve the hydrogen-bonding donor/acceptor pattern critical for mimicking adenine in ATP-binding pockets. The N3-C4 imidazole nitrogen atoms provide additional points for interaction or solvation. This core serves as the essential "anchor" for target engagement, analogous to how platinum centers anchor DNA interactions in metallodrugs [1].
N2-cis-2-Aminocyclohexyl Group – Conformational Restriction and Chirality:
Table 2: Functional Analysis of Key Substituents in the Target Compound
Structural Feature | Key Chemical Properties | Potential Biological Role | Design Rationale Analogy (from [1]) |
---|---|---|---|
Purine Core (1H-imidazo[4,5-d]pyrimidine) | Planar heteroaromatic; H-bond donor (N1-H)/acceptor (N3, N7); Dipole moment | ATP-binding site recognition; H-bonding network; π-stacking | Exploiting inherent reactivity of privileged scaffolds |
N2-cis-2-Aminocyclohexyl | Chiral center(s); Primary aliphatic amine (basic); Conformationally constrained; cis diastereomer | Salt-bridge/H-bond formation; Induced fit via conformational rigidity; Selectivity filter | Controlling reactivity & specificity via stereochemistry and ligand geometry |
N6-(3-Chlorophenyl) | Aromatic hydrophobe; Weak electron-withdrawing group (Cl); Meta-substituted | Hydrophobic pocket binding; π-π stacking; Dipole-dipole interactions; Increased logP | Harnessing ligand hydrophobicity for targeted interactions |
N9-Ethyl | Alkyl group; Moderate lipophilicity; Stereoelectronically neutral | Blocking N9 metabolic sites (phosphorylation/glycosylation); Modulating lipophilicity/logD; Steric hindrance near N7 | Prodrug strategies controlling activation/reactivity |
The biological activity of molecules featuring chiral cyclohexyl rings is profoundly sensitive to stereochemistry. The cis and trans isomers of diaminocyclohexane (DACH) derivatives represent distinct geometric entities with vastly different three-dimensional shapes, conformational flexibility, and presentation of functional groups. This significantly impacts their molecular recognition by biological targets, mirroring the critical role of stereochemistry observed in metal-based drugs like cisplatin (cis-diamminedichloridoplatinum(II)) and its inactive trans isomer [1].
Differential Solvation and Pharmacokinetics:The three-dimensional surface topology and dipole moments of the cis and trans isomers differ. This can affect their solvation shells, hydrogen-bonding potential with water, and consequently, their partition coefficients (log P/log D), solubility, and permeability. The cis isomer might possess physicochemical properties more favorable for absorption and distribution.
Enantioselectivity within the cis Diastereomer:The cis-1,2-diaminocyclohexyl group is chiral, existing as enantiomeric pairs (1R,2R and 1S,2S). Biological targets are inherently chiral environments. Consequently, one enantiomer of the cis isomer is likely to exhibit significantly higher binding affinity and potency than the other, as the non-matching enantiomer will present its functional groups in a mirror-image arrangement incompatible with the target site. This enantioselectivity is a hallmark of specific receptor or enzyme interactions.
Table 3: Impact of Stereochemistry on Predicted Bioactivity Parameters
Parameter | cis Isomer | trans Isomer | Biological Consequence |
---|---|---|---|
DACH Amino Group Geometry | Groups project ~60-90° apart on same face (pseudo-equatorial) | Groups project ~180° apart on opposite faces (eq/ax or ax/eq) | cis geometry matches complementary target site residues |
Critical Distance (N-Purine to NH₂) | Shorter, fixed distance (~4-5 Å) | Longer, variable distance (>5.5 Å) | cis enables simultaneous bidentate H-bonding to target |
Conformational Flexibility | Moderate; ring flip exchanges eq/ax positions for substituents | Higher strain; axial substituent destabilizes conformations | trans incurs higher energy penalty for binding-competent state |
Solvation/Partitioning | Distinct dipole moment and lipophilic surface topology | Different dipole moment and surface exposure | Altered logD, membrane permeation, and distribution profiles |
Enantioselectivity | High (1R,2R vs. 1S,2S often exhibit 10-100x activity difference) | Lower (due to inherently poorer fit) | Single enantiomer cis essential for optimal potency & selectivity |
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9